N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Description
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a synthetic acetamide derivative characterized by a tetrahydroisoquinoline moiety linked to an N,N-dimethylacetamide group. This structural framework positions it within a broader class of bioactive molecules, where the tetrahydroisoquinoline scaffold is often associated with central nervous system (CNS) activity due to its structural resemblance to endogenous neurotransmitters like dopamine and serotonin .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-15(2)13(16)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,6-9H2,1-2H3 |
InChI Key |
ZEEWZZFZIJCZIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the acylation of tetrahydroisoquinoline derivatives with N,N-dimethylacetamide derivatives under specific conditions, often employing activating agents or catalysts to facilitate the formation of the acetamide linkage.
Procedure Details
- Starting Material: 1,2,3,4-Tetrahydroisoquinoline (THIQ)
- Reagents: N,N-Dimethylacetamide (DMAC), acyl chlorides or anhydrides, or activated derivatives
- Conditions: Reflux in an inert solvent such as dichloromethane (DCM) or acetonitrile with a base like triethylamine or pyridine to scavenge HCl or other acids formed during acylation.
Reaction Scheme
THIQ + N,N-Dimethylacetamide derivative → N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Research Data
- In a study, reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in DCM and triethylamine yielded the corresponding acetamide derivatives with high purity and yields (~82%).
Cyclization of Ketoamides Derived from Aromatic Precursors
Method Overview
This biomimetic approach involves initial formation of ketoamides from aromatic precursors, followed by cyclization to form the tetrahydroisoquinoline core, and subsequent N,N-dimethylation.
Stepwise Procedure
- Step 1: Synthesis of ketoamide intermediates via acylation of aromatic amines with acyl chlorides or carboxylic acids.
- Step 2: Reduction of ketoamides to tetrahydroisoquinoline derivatives using magnesium or lithium reagents.
- Step 3: Cyclization of hydroxyamides or amino alcohols to form the tetrahydroisoquinoline ring system.
- Step 4: N,N-Dimethylation of the nitrogen atom in the tetrahydroisoquinoline ring using methylating agents such as dimethyl sulfate or methyl iodide.
Research Data
- A method involving reaction of 3-methoxy-phenyl acetic acid with amines, followed by Bischler–Nepieralski cyclization, has been used to synthesize tetrahydroisoquinoline derivatives, which were then N,N-dimethylated to produce the target compound.
Multistep Synthesis via Pictet–Spengler Condensation
Method Overview
This classical approach involves the condensation of tetrahydroisoquinoline precursors with aldehydes, followed by N,N-dimethylation.
Procedure Details
- Step 1: Pictet–Spengler condensation of 1,2,3,4-tetrahydroisoquinoline with suitable aldehydes (e.g., formaldehyde or acetaldehyde) in the presence of acid catalysts (e.g., BF₃·OEt₂).
- Step 2: N,N-Dimethylation of the resulting tetrahydroisoquinoline derivative using methylating agents such as methyl iodide or dimethyl sulfate.
Research Data
- This method has been employed to synthesize tetrahydroisoquinoline derivatives with subsequent functionalization, including acetamide formation, as demonstrated in natural product syntheses.
Organometallic and Catalytic Approaches
Method Overview
Recent advances include the use of organomagnesium compounds or transition metal catalysts for the formation of tetrahydroisoquinoline frameworks, followed by acylation.
Procedure Details
Research Data
- A study reported the synthesis of isoquinoline rings via magnesium-mediated reactions, followed by catalytic hydrogenation and acylation, yielding the target compound efficiently.
Summary of Key Data and Conditions
Notes and Considerations
- Selectivity: N,N-Dimethylation can be achieved selectively using methyl iodide or dimethyl sulfate under mild conditions.
- Purification: Techniques such as recrystallization, column chromatography, and preparative HPLC are recommended for purification.
- Reaction Monitoring: TLC, LC-MS, and NMR spectroscopy are essential to monitor reaction progress and confirm product formation.
- Safety: Handling of acyl chlorides, methylating agents, and transition metal catalysts requires appropriate safety protocols.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, leading to disruption of kinase activity .
Comparison with Similar Compounds
Comparison :
- Structural Differences: The target compound lacks the chloro substituent and alkyl/aryl groups critical for herbicidal activity in these analogs.
- Functional Implications: Chloro and bulky aromatic groups in pesticides enhance lipid solubility and membrane penetration, whereas the tetrahydroisoquinoline group in the target compound may favor receptor binding in neurological systems .
Tetrahydroisoquinoline-Containing Acetamides
–5 describe acetamides with tetrahydroisoquinoline or related heterocycles:
Comparison :
- Pharmacological Hypotheses : The benzyl and pyridine groups in –5 compounds likely enhance π-π stacking with receptors, whereas the target compound’s dimethylacetamide group could modulate solubility and blood-brain barrier permeability .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: Pesticides () exhibit higher logP values due to chloro and aromatic groups, favoring environmental persistence. The target compound’s tetrahydroisoquinoline may balance lipophilicity for CNS penetration without excessive bioaccumulation .
- pKa and Solubility : The pyridine-containing analog in has a predicted pKa of ~13.17, suggesting basicity that could influence ionization and solubility. The target compound’s dimethylamide group may lower its pKa, enhancing aqueous solubility .
Biological Activity
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and neuroprotection.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZEEWZZFZIJCZIL-UHFFFAOYSA-N |
The primary mechanism of action for this compound is its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression and induces apoptosis in various cancer cell lines. The compound binds to the ATP-binding site of CDK2, effectively blocking its activity and leading to cell cycle arrest.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy in inducing apoptosis in cancer cells through CDK inhibition. For example:
- Study Findings : A study highlighted that this compound effectively reduced cell viability in various cancer cell lines when administered at specific concentrations (e.g., IC50 values ranging from 10 to 20 µM) .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may provide protective effects against neurodegenerative diseases.
- Case Study : In a model of neurodegeneration, this compound showed potential in reducing oxidative stress markers and improving neuronal survival rates .
Research Applications
This compound is utilized in various research fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents targeting CDKs.
- Pharmacology : For studying the modulation of cellular pathways involved in cancer and neurodegenerative diseases.
- Synthetic Chemistry : Used as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Antioxidant properties | Parent compound |
| N,N-Dimethylacetamide | Solvent and reagent in organic synthesis | Shares dimethylacetamide moiety |
| N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | Anticancer properties | Contains thioxo group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
